molecular formula C19H17F3N2O3 B2849007 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 921996-23-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2849007
CAS No.: 921996-23-8
M. Wt: 378.351
InChI Key: CBNHKIJBQNRUTL-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzamide moiety with a trifluoromethyl group and a tetrahydrobenzo[f][1,4]oxazepine ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Tetrahydrobenzo[f][1,4]oxazepine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with an ethyl ester under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxazepine intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s properties may be explored for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide
  • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-chlorobenzamide

Uniqueness

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it distinct from similar compounds.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-2-24-9-10-27-16-8-7-14(11-15(16)18(24)26)23-17(25)12-3-5-13(6-4-12)19(20,21)22/h3-8,11H,2,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNHKIJBQNRUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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